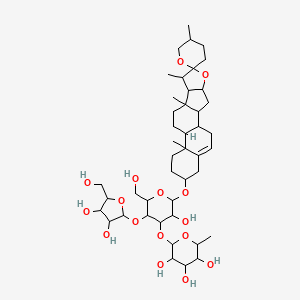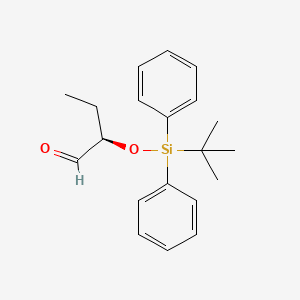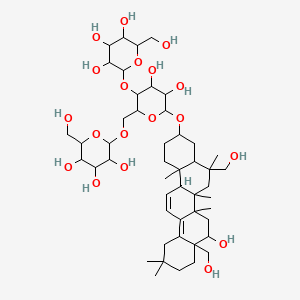
Clinodiside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clinodiside A is primarily extracted from the plant Clinopodium chinensis. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Clinodiside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Clinodiside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other triterpenoid saponins.
Biology: Studied for its effects on cell signaling pathways and its potential as an anti-inflammatory agent.
Medicine: Investigated for its hemostatic properties and potential use in treating bleeding disorders.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
Clinodiside A exerts its effects through various molecular targets and pathways. It is known to interact with cell membrane receptors and enzymes involved in inflammation and coagulation. The compound modulates the activity of these targets, leading to its observed hemostatic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Clinodiside A is unique among triterpenoid saponins due to its specific structure and biological activity. Similar compounds include:
Buddlejasaponin IVb: Another triterpenoid saponin with similar hemostatic properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Ginsenoside Rb1: A saponin from ginseng with various pharmacological activities.
This compound stands out due to its specific extraction source and its potent hemostatic effects, making it a valuable compound in traditional and modern medicine .
Propriétés
IUPAC Name |
2-[[4,5-dihydroxy-6-[[8-hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)11-12-48(21-52)24(14-43)23-7-8-28-45(4)10-9-22(13-29(45)44(3,20-51)19-47(28,6)46(23,5)15-30(48)53)63-41-38(61)35(58)39(67-42-37(60)34(57)32(55)26(17-50)65-42)27(66-41)18-62-40-36(59)33(56)31(54)25(16-49)64-40/h7-8,22,25-42,49-61H,9-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRAMEAUCOTBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CC(C5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)(C)CO)C)C)O)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856140 |
Source


|
| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916347-31-4 |
Source


|
| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical methods are commonly used to quantify Clinodiside A in plant material and pharmaceutical formulations?
A1: High-performance liquid chromatography (HPLC) coupled with different detection methods is widely used for this compound quantification. Two main approaches have been reported:
- HPLC coupled with an evaporative light-scattering detector (ELSD): This method was successfully used to determine this compound content in Duanxueliu herb. [] This approach offers advantages in terms of sensitivity and simplicity for analyzing this compound in complex plant matrices.
- HPLC with UV detection: This method, employing a detection wavelength of 250 nm, has been successfully applied to quantify this compound in both Clinopodium herb and Clinopodium herb drop pills. [, ] The choice of UV detection is based on the compound's absorption characteristics.
Q2: What are the reported applications of these analytical methods for this compound analysis?
A2: The development and validation of accurate and reliable analytical methods are crucial for several applications, including:
- Quality control of herbal medicines: Accurate quantification of this compound in Duanxueliu herb and Clinopodium herb is essential to ensure the consistency and efficacy of these traditional medicines. [, ]
- Pharmaceutical formulation analysis: The determination of this compound content in Clinopodium herb drop pills ensures accurate dosing and therapeutic efficacy of the final product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)
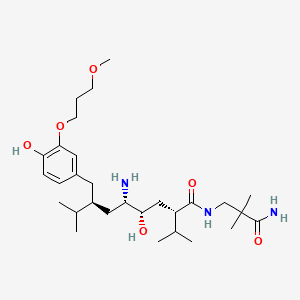
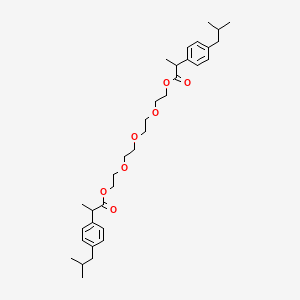

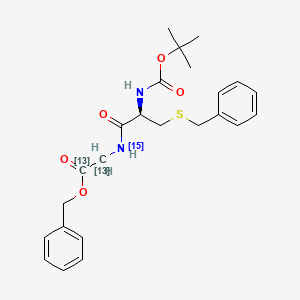

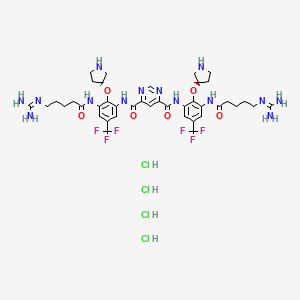
![(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol](/img/structure/B565788.png)
